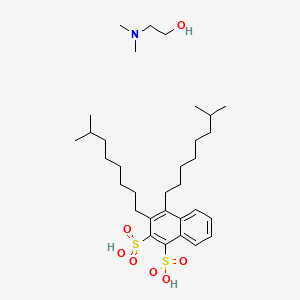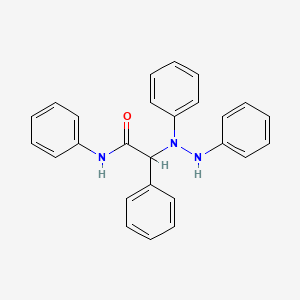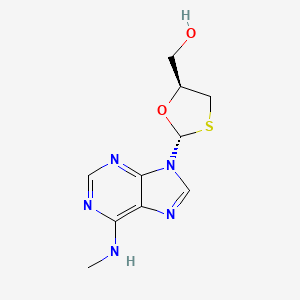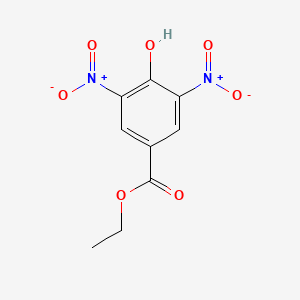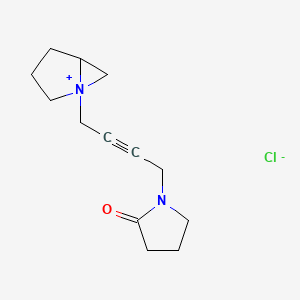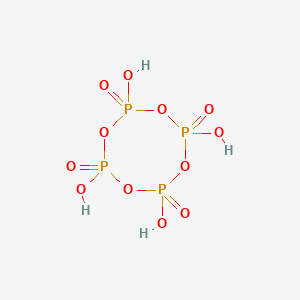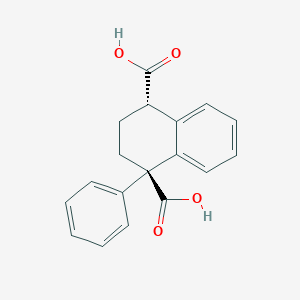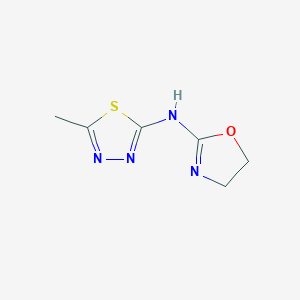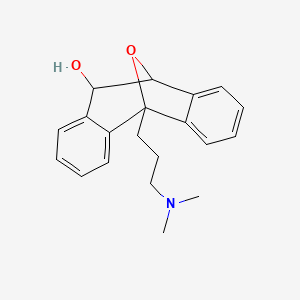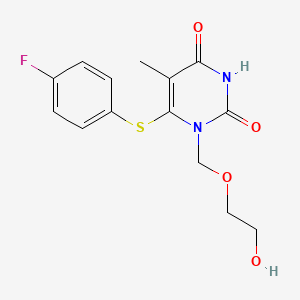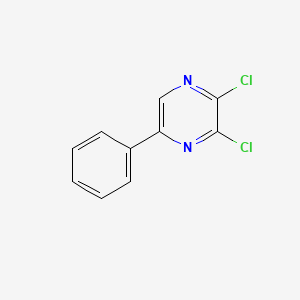
2,3-Dichloro-5-phenylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-phenylpyrazine is an organic compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms and a phenyl group attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-phenylpyrazine typically involves the reaction of 2,3-dichloropyrazine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,3-Dichloro-5-phenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under mild conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
2,3-Dichloro-5-phenylpyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural properties.
作用機序
The mechanism of action of 2,3-Dichloro-5-phenylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A similar compound used as an oxidizing agent.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and utility in organic synthesis.
Uniqueness
2,3-Dichloro-5-phenylpyrazine is unique due to its combination of chlorine atoms and a phenyl group on a pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
特性
CAS番号 |
32493-80-4 |
|---|---|
分子式 |
C10H6Cl2N2 |
分子量 |
225.07 g/mol |
IUPAC名 |
2,3-dichloro-5-phenylpyrazine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-10(12)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H |
InChIキー |
ZWWZVUJIUBEFTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


